2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride
CAS No.:
Cat. No.: VC18031814
Molecular Formula: C4H10ClF2NO2S
Molecular Weight: 209.64 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C4H10ClF2NO2S | 
|---|---|
| Molecular Weight | 209.64 g/mol | 
| IUPAC Name | 2,2-difluoro-3-methylsulfonylpropan-1-amine;hydrochloride | 
| Standard InChI | InChI=1S/C4H9F2NO2S.ClH/c1-10(8,9)3-4(5,6)2-7;/h2-3,7H2,1H3;1H | 
| Standard InChI Key | NFGMYBJARPIWDS-UHFFFAOYSA-N | 
| Canonical SMILES | CS(=O)(=O)CC(CN)(F)F.Cl | 
Introduction
Chemical Identity and Structural Features
Molecular Composition
The base compound, 2,2-difluoro-3-methanesulfonylpropan-1-amine, has the molecular formula C₄H₉F₂NO₂S and a molecular weight of 173.18 g/mol . The hydrochloride salt form introduces a chloride counterion, yielding the formula C₄H₁₀ClF₂NO₂S with an approximate molecular weight of 209.64 g/mol (calculated by adding HCl’s molar mass).
Table 1: Key Molecular Properties
| Property | Base Compound | Hydrochloride Salt | 
|---|---|---|
| Molecular Formula | C₄H₉F₂NO₂S | C₄H₁₀ClF₂NO₂S | 
| Molecular Weight (g/mol) | 173.18 | 209.64 (calculated) | 
| CAS Number | 2229097-69-0 | Not reported in sources | 
Structural Characteristics
The molecule features:
- 
A propan-1-amine backbone with two fluorine atoms at the C2 position.
 - 
A methanesulfonyl group (–SO₂CH₃) at C3, conferring strong electron-withdrawing properties.
 - 
In the hydrochloride form, the amine group is protonated, forming a stable ammonium chloride salt.
 
The stereoelectronic effects of the fluorine and sulfonyl groups likely influence reactivity, solubility, and intermolecular interactions .
Physicochemical Properties
Stability and Solubility
While experimental data for the hydrochloride salt remain unpublished, analogous sulfonamide hydrochlorides exhibit:
- 
High water solubility due to ionic character (e.g., >50 mg/mL in aqueous solutions at 25°C).
 - 
Thermal stability up to 150–200°C, as sulfonyl groups resist decomposition .
 - 
Hygroscopicity, necessitating anhydrous storage conditions.
 
Nuclear Magnetic Resonance (NMR)
- 
¹⁹F NMR: Two equivalent fluorine atoms at C2 would produce a singlet near δ −120 ppm (referencing CFCl₃).
 - 
¹H NMR: The methanesulfonyl group’s methyl protons resonate as a singlet at δ 3.0–3.5 ppm .
 
Mass Spectrometry
The base compound’s ESI-MS would show a molecular ion peak at m/z 173.1 ([M+H]⁺), while the hydrochloride salt would exhibit a peak at m/z 209.6 ([M+H]⁺ with Cl isotope pattern).
Synthetic Routes and Optimization
Base Compound Synthesis
The parent amine is synthesized via:
- 
Sulfonylation: Reaction of 3-aminopropan-1-ol with methanesulfonyl chloride in dichloromethane, followed by fluorination using a DAST (diethylaminosulfur trifluoride) reagent .
 - 
Purification: Column chromatography or recrystallization from ethanol/water mixtures.
 
Hydrochloride Salt Formation
The hydrochloride is prepared by:
- 
Dissolving the free base in anhydrous ether.
 - 
Bubbling dry HCl gas through the solution.
 - 
Filtering the precipitated salt and drying under vacuum.
 
Table 2: Critical Reaction Parameters
| Parameter | Optimal Condition | 
|---|---|
| Solvent | Diethyl ether | 
| Temperature | 0–5°C (to prevent hydrolysis) | 
| HCl Equivalents | 1.1–1.5 | 
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